Lafutidine

Description

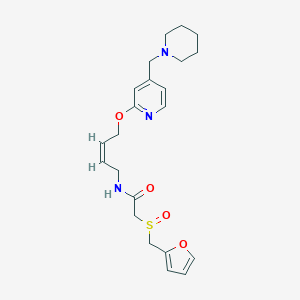

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-DJWKRKHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046434 | |

| Record name | Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-08-7, 206449-93-6 | |

| Record name | Lafutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118288-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206449-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lafutidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118288087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lafutidine [INN:JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206449936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lafutidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAFUTIDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49S4O7ADLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lafutidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Lafutidine Mechanism of Action on Parietal Cells & Gastric Mucosa

Executive Summary

Lafutidine (FRG-8813) represents a distinct class of "second-generation" histamine H2-receptor antagonists (H2RAs). unlike conventional H2RAs (e.g., famotidine, cimetidine) which function solely as antisecretory agents, lafutidine exhibits a dual mechanism of action :

-

Direct Antisecretory Action: Potent, insurmountable blockade of H2 receptors on parietal cells.

-

Mucosal Defense Modulation: Unique sensitization of capsaicin-sensitive sensory afferent neurons, leading to nitric oxide (NO) and calcitonin gene-related peptide (CGRP) mediated cytoprotection.

This guide details the molecular pharmacodynamics, signaling pathways, and experimental validation protocols for researchers investigating lafutidine’s interaction with the gastric microenvironment.

Part 1: Primary Mechanism – H2 Receptor Antagonism

Molecular Pharmacodynamics

Lafutidine acts as a competitive antagonist at the histamine H2 receptor located on the basolateral membrane of the parietal cell. Its binding kinetics differ significantly from first-generation H2RAs due to its unique chemical structure, which includes a furfurylsulfinyl moiety.

-

Binding Kinetics: Lafutidine exhibits an anticlockwise hysteresis loop in pharmacokinetic/pharmacodynamic (PK/PD) modeling.[1] This indicates a delay between plasma concentration and the pharmacological effect site, suggesting high tissue retention and slow dissociation from the receptor.

-

Receptor Interaction: Upon binding, lafutidine prevents histamine-mediated activation of the Gs-protein coupled receptor cascade, halting the downstream phosphorylation of the H+/K+-ATPase (proton pump).

Intracellular Signaling Pathway

The blockade of the H2 receptor disrupts the canonical cAMP-PKA signaling axis.

DOT Diagram 1: H2 Receptor Signaling & Lafutidine Blockade

Caption: Lafutidine competitively inhibits H2R, preventing Gs-mediated cAMP accumulation and subsequent proton pump activation.

Part 2: Secondary Mechanism – Sensory Neuron Sensitization

The Neuro-Epithelial Crosstalk

Unlike famotidine, lafutidine activates a mucosal defense mechanism mediated by capsaicin-sensitive sensory neurons .[2] This effect is preserved even in the presence of COX inhibitors (e.g., indomethacin), distinguishing it from prostaglandin-dependent cytoprotection.

-

Mechanism: Lafutidine does not directly bind to the TRPV1 (Vanilloid Receptor 1) as an agonist. Instead, it sensitizes these neurons to noxious stimuli (e.g., acid back-diffusion).

-

Mediators: Stimulation of these neurons triggers the release of:

-

CGRP (Calcitonin Gene-Related Peptide): Induces vasodilation.

-

NO (Nitric Oxide): Synergizes with CGRP to increase mucosal blood flow (GMBF) and stimulate mucus/bicarbonate secretion.

-

DOT Diagram 2: Sensory Neuron-Mediated Cytoprotection

Caption: Lafutidine sensitizes sensory neurons, enhancing CGRP/NO release to boost blood flow and repair.[3][4][5][6][7][8][9][10][11]

Part 3: Comparative Pharmacodynamics

The following table contrasts Lafutidine with standard H2RAs and PPIs, highlighting its unique position in drug development.

| Feature | Lafutidine | Famotidine | Lansoprazole (PPI) |

| Primary Target | H2 Receptor (Antagonist) | H2 Receptor (Antagonist) | H+/K+ ATPase (Irreversible Inhibitor) |

| Binding Kinetics | Slow dissociation (Hysteresis) | Fast dissociation | Covalent binding |

| Onset of Action | Rapid (0.5 - 1 hr) | Rapid (1 hr) | Slow (Requires accumulation) |

| Mucosal Defense | Yes (Sensory Neuron mediated) | Minimal/None | Minimal (Indirect) |

| Effect of Indomethacin | Protective effect preserved | N/A | N/A |

| Postprandial pH | Superior early-phase inhibition | Moderate inhibition | Delayed inhibition |

Part 4: Experimental Validation Protocols

For researchers validating these mechanisms, the following protocols are the "Gold Standard" for distinguishing Lafutidine's dual action.

Protocol A: [14C]Aminopyrine Accumulation Assay

To quantify direct antisecretory activity on parietal cells.

-

Cell Isolation: Isolate parietal cells from rabbit or rat gastric mucosa using collagenase/pronase digestion and enrich via Nycodenz density gradient centrifugation (>85% purity).

-

Incubation: Suspend cells (106 cells/mL) in varying concentrations of Lafutidine (10-9 to 10-5 M).

-

Stimulation: Add Histamine (10-4 M) + IBMX (10-4 M) to stimulate acid production.

-

Tracer: Add [14C]Aminopyrine (0.1 µCi/mL). Incubate for 20 min at 37°C.

-

Separation: Centrifuge aliquots to separate cell pellet from supernatant.

-

Measurement: Dissolve pellet; measure radioactivity via liquid scintillation counting.

-

Calculation: Calculate the accumulation ratio (Cell/Medium). Lafutidine should dose-dependently inhibit the ratio (IC50 estimation).

Protocol B: Capsaicin-Sensitive Nerve Ablation (Deafferentation)

To validate the neuro-protective mechanism in vivo.

-

Preparation: Use male Sprague-Dawley rats.

-

Ablation Induction: Administer Capsaicin (total dose 100–125 mg/kg, s.c.) in divided doses over 2 days under ether anesthesia.

-

Note: Pre-treat with theophylline/terbutaline to prevent respiratory impairment.

-

-

Verification: Verify ablation 1 week later by the eye-wiping test (drop of 0.1% capsaicin in the eye; absence of wiping indicates successful ablation).

-

Experimental Challenge: Administer Lafutidine (10 mg/kg p.o.) followed by a necrotizing agent (e.g., 0.6N HCl or Ethanol).

-

Result Analysis: Compare ulcer index with non-ablated controls.

-

Expected Outcome: In ablated rats, Lafutidine's cytoprotective effect is abolished , confirming the sensory neuron requirement.

-

References

-

Mechanism of Action & Hysteresis

-

Yamaji, S., et al. "Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine."[3] Journal of Pharmacology and Experimental Therapeutics.

-

-

Sensory Neuron Mediation

-

CGRP & Nitric Oxide Release

- Nishihara, K., et al. "Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach." British Journal of Pharmacology.

-

Comparison with PPIs

-

Inamori, M., et al. "Stronger inhibition of gastric acid secretion by lafutidine, a novel H2 receptor antagonist, than by the proton pump inhibitor lansoprazole."[9] World Journal of Gastroenterology.

-

-

Receptor Binding Kinetics

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of lafutidine, a histamine H2-receptor antagonist, on gastric mucosal blood flow and duodenal HCO3- secretion in rats: relation to capsaicin-sensitive afferent neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of lafutidine, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of lafutidine, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of Lafutidine Versus Famotidine in Patients with Reflux Esophagitis: A Multi-Center, Randomized, Double-Blind, Non-inferiority Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stronger inhibition of gastric acid secretion by lafutidine, a novel H2 receptor antagonist, than by the proton pump inhibitor lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stronger inhibition of gastric acid secretion by lafutidine, a novel H2 receptor antagonist, than by the proton pump inhibitor lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Release of calcitonin gene-related peptide from sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent and long-lasting action of lafutidine on the human histamine H(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. What is the mechanism of Lafutidine? [synapse.patsnap.com]

Technical Guide to the Chemical Synthesis and Process Optimization of Lafutidine

Executive Summary

Lafutidine (CAS: 118288-08-7) is a second-generation histamine H2-receptor antagonist distinguished by its unique dual mechanism: it blocks gastric acid secretion and simultaneously enhances mucosal defense via capsaicin-sensitive afferent neurons.[1][2] Structurally, it is a complex molecular assembly comprising a furfurylsulfinyl moiety , a (Z)-butenyl amide linker , and a piperidinylmethyl-pyridine core.[1]

This guide details the industrial-grade synthesis and purification of Lafutidine, focusing on the convergent active ester method (the Taiho Pharmaceutical route). This approach minimizes racemization and controls the critical sulfide-to-sulfoxide oxidation step, which is the primary source of process-related impurities.[1]

Retrosynthetic Analysis & Strategy

The synthesis of Lafutidine is best approached via a convergent strategy, disconnecting the molecule at the amide bond. This divides the target into two key synthons:

-

Synthon A (Electrophile): An activated 2-(furfurylsulfinyl)acetic acid derivative.[1]

-

Synthon B (Nucleophile): The (Z)-4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine fragment.[1]

Retrosynthesis Diagram (Graphviz)[1]

Caption: Retrosynthetic disconnection of Lafutidine into the activated sulfinyl acid and the pyridyl-amine fragment.[1]

Detailed Synthesis Protocols

Phase 1: Synthesis of the Activated Sulfinyl Fragment (Synthon A)

The critical challenge here is preventing over-oxidation of the sulfide to a sulfone.

Step 1.1: Alkylation

-

Reagents: Furfuryl mercaptan, Chloroacetic acid, NaOH (aq).

-

Mechanism: Nucleophilic substitution (SN2).[1]

-

Protocol: Furfuryl mercaptan is reacted with chloroacetic acid in aqueous NaOH at 0–5°C.

-

Key Insight: Maintain low temperature to prevent polymerization of the furan ring.

Step 1.2: Controlled Oxidation

-

Reagents: 30% Hydrogen Peroxide (

), Sodium Tungstate ( -

Protocol: The sulfide acid from Step 1.1 is oxidized in methanol/water.

-

CPP (Critical Process Parameter): Stoichiometry of

must be strictly controlled (0.95 – 1.05 eq). Excess leads to the Sulfone Impurity (non-reducible).

Step 1.3: Activation (The p-Nitrophenyl Ester) [1]

-

Reagents: p-Nitrophenol, DCC (Dicyclohexylcarbodiimide) or EDCI.[1]

-

Rationale: The p-nitrophenyl ester is a stable, crystalline active ester that allows for cleaner coupling than the acid chloride, which is unstable due to the sulfinyl group.

-

Yield: Typically 85-90% for this phase.[1]

Phase 2: Synthesis of the Amine Fragment (Synthon B)[1]

This phase constructs the "right-hand" side of the molecule.[1] The (Z)-geometry is essential for biological activity.[1]

Step 2.1: Pyridine Functionalization

-

Starting Material: 2-hydroxy-4-methylpyridine.[1]

-

Sequence:

Step 2.2: Linker Attachment & Gabriel Synthesis

-

Reagents: (Z)-1,4-dichlorobut-2-ene (or equivalent), Potassium Phthalimide.[1]

-

Protocol:

-

Purification Note: The intermediate is often purified as a Maleate salt to remove isomeric impurities before the final coupling.

Phase 3: Convergent Coupling (The Final Step)[1]

-

Reagents: Synthon A (Active Ester), Synthon B (Amine),

or -

Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Protocol:

-

Yield: >80%.

Purification & Impurity Management[1][4][5][6][7]

Achieving pharmaceutical-grade purity (>99.5%) requires targeting specific process impurities.[1]

Impurity Profile Table[1]

| Impurity Type | Chemical Identity | Origin/Cause | Removal Strategy |

| Impurity A | Sulfone Analogue | Over-oxidation of sulfide in Phase 1.[1] | Critical: Cannot be removed easily by crystallization.[1] Must be controlled at the oxidation step ( |

| Impurity B | (E)-Isomer | Isomerization of the alkene linker.[1] | Recrystallization from Ethanol/Ethyl Acetate.[1] The (Z)-isomer is less soluble.[1] |

| Impurity C | Hydrolysis Product | Hydrolysis of the amide bond (storage/stability). | Control moisture during storage; store at <30°C. |

| Impurity D | p-Nitrophenol | Byproduct of the active ester coupling.[1] | Multiple washes with 5% |

Crystallization Protocol[1][8]

-

Crude Isolation: Evaporate reaction solvent (DCM) to obtain an oil/solid.[1]

-

Solvent System: Dissolve crude Lafutidine in Ethyl Acetate (5 volumes) at 50°C.

-

Anti-solvent: Slowly add n-Heptane or cool to 0-5°C.[1]

-

Polymorph Control: Lafutidine exhibits polymorphism.[1] Seeding with the desired polymorph (typically Form I) during cooling is recommended to ensure consistent dissolution rates.[1]

Process Flow Diagram

Caption: Industrial process flow for Lafutidine synthesis via the active ester route.

References

-

Taiho Pharmaceutical Co., Ltd. (2012).[4][5] Launch of Histamine H2 Receptor Antagonist PROTECADIN® OD Tablets. Retrieved from [1][4]

-

GuideChem . (n.d.).[1] Lafutidine Chemical Properties and Synthesis. Retrieved from [1]

-

National Institutes of Health (NIH) . (2013).[1] Gastroprotective mechanism of lafutidine. PubMed.[1] Retrieved from

-

Veeprho . (n.d.). Lafutidine Impurities and Related Compounds. Retrieved from [1]

-

Google Patents . (2013).[1] CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride.[1] Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Launch of Histamine H2 Receptor Antagonist PROTECADIN® OD Tablets(Orally Disintegrating Tablet) | 2012 | TAIHO PHARMA [taiho.co.jp]

- 5. CN103417513B - Compound containing Lafutidine and preparation containing Lafutidine - Google Patents [patents.google.com]

Lafutidine-Mediated Modulation of Gastric Mucosal Hemodynamics: A Neuro-Pharmacological Technical Guide

Executive Summary

Lafutidine represents a divergence in the pharmacodynamics of histamine H2-receptor antagonists (H2RAs).[1] While its primary indication remains acid suppression via parietal cell H2 blockade, its secondary mechanism—neuro-mediated hyperemia —distinguishes it from first-generation H2RAs like famotidine or cimetidine.

This technical guide dissects the causal relationship between Lafutidine and Gastric Mucosal Blood Flow (GMBF) . It is designed for researchers requiring a granular understanding of the Capsaicin-Sensitive Sensory Neuron (CSSN) axis, the specific signaling peptides involved (CGRP/NO), and the experimental protocols required to validate these hemodynamic shifts in preclinical models.

Part 1: The Mechanistic Divergence

The CSSN-CGRP-NO Axis

Standard H2RAs function almost exclusively by competitively inhibiting histamine at the H2 receptor on gastric parietal cells. Lafutidine possesses a unique furfurylsulfinyl moiety that confers dual functionality.

-

Antisecretory Action: Blockade of H2 receptors (standard acid suppression).[2][3]

-

Cytoprotective Hyperemia: Activation of capsaicin-sensitive afferent neurons (CSANs).[4]

The Cascade of Causality: Lafutidine sensitizes vanilloid receptor subtype 1 (TRPV1) or associated ion channels on sensory neurons. This depolarization triggers the release of Calcitonin Gene-Related Peptide (CGRP) from nerve endings. CGRP acts on vascular smooth muscle endothelium to stimulate Nitric Oxide (NO) synthesis via constitutive NO synthase (cNOS). The resulting NO release mediates vasodilation, increasing GMBF and accelerating mucosal repair.

Visualization of Signaling Pathways

The following diagram illustrates the bifurcation of Lafutidine’s mechanism compared to standard H2RAs.

Caption: Dual-pathway pharmacodynamics of Lafutidine showing simultaneous acid inhibition (Red) and neuro-mediated vasodilation (Green).

Part 2: Preclinical Validation & Data Analysis

To validate Lafutidine's superiority in mucosal hemodynamics, researchers must look beyond pH elevation. The following data synthesizes key findings from comparative studies involving ischemia-reperfusion and chemical injury models.

Comparative Hemodynamic Efficacy

Data aggregated from multiple rodent injury models (e.g., Ammonia-induced, Ethanol-induced).

| Parameter | Control (Vehicle) | Famotidine (Standard H2RA) | Lafutidine (Novel H2RA) | Mechanism Confirmation |

| Basal GMBF Change | < 5% | < 5% | +25% to +40% | Sustained hyperemia |

| Recovery after Ischemia | Slow / Incomplete | Moderate | Rapid / Complete | Significant restitution |

| Effect of CGRP Antagonist | No change | No change | Abolished | Proves CGRP dependency |

| Effect of L-NAME (NO Inhibitor) | No change | No change | Abolished | Proves NO dependency |

| Effect of Capsaicin Ablation | No change | No change | Abolished | Proves Neural origin |

Clinical Translation: Healing Rates

In human clinical trials (reflux esophagitis), while healing rates are statistically comparable, the quality of healing regarding symptom relief often favors Lafutidine due to the cytoprotective component.

-

Famotidine Healing Rate (8 weeks): ~63.5%[5]

-

Symptom Relief Superiority: Lafutidine > Famotidine (

)[5][6]

Part 3: Experimental Protocols

For researchers aiming to replicate these findings, two protocols are critical: Laser Doppler Flowmetry (LDF) for measurement and Functional Ablation for mechanistic validation.

Protocol A: Laser Doppler Flowmetry (LDF) for GMBF

Objective: Real-time quantification of microvascular perfusion in the gastric mucosa.

Equipment:

-

Laser Doppler Flowmeter (e.g., ALF21, Advance Co.)

-

Contact Probe (Type N)

-

Data Acquisition System (e.g., PowerLab)

Step-by-Step Workflow:

-

Anesthesia: Induce anesthesia (Urethane 1.25 g/kg i.p. or Isoflurane). Avoid agents that heavily suppress autonomic reflexes.

-

Surgical Prep: Perform a laparotomy to expose the stomach.

-

Ex Vivo Chambering (Optional but Recommended): Mount the stomach on an ex vivo chamber to minimize respiratory motion artifacts, a common source of noise in LDF.

-

Probe Fixation: Place the LDF probe gently against the corpus mucosa.

-

Critical: Ensure the probe exerts zero pressure (pressure induces local ischemia). Use a micromanipulator.

-

-

Stabilization: Allow 20 minutes for basal flux stabilization.

-

Administration: Administer Lafutidine (intragastric or IV).

-

Recording: Record flux (mV or Perfusion Units) continuously for 60 minutes.

Protocol B: Functional Ablation (The "Capsaicin Desensitization" Test)

Objective: To prove that Lafutidine's effect is neuron-dependent. If Lafutidine fails to increase blood flow in this model, the CSSN mechanism is confirmed.

Methodology:

-

Chemical Ablation: Administer Capsaicin (50 mg/kg, s.c.) to rats.

-

Protection: Pre-treat with Theophylline (10 mg/kg, i.p.) to prevent respiratory bronchoconstriction during ablation.

-

Wait Period: Wait 10–14 days. This causes permanent degeneration of capsaicin-sensitive unmyelinated C-fibers.

-

Verification: Apply a drop of dilute capsaicin solution (0.1%) to the eye. Absence of wiping reflex confirms successful ablation.

-

Experiment: Proceed with Protocol A (LDF). Lafutidine should fail to increase GMBF in these animals.

Experimental Logic Flow

The following diagram outlines the decision tree for validating the mechanism.

Caption: Experimental workflow to isolate the neural component of Lafutidine's activity using chemical ablation.

Part 4: References

-

Onodera, S., et al. (1999).[7] Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach. NIH / PubMed.

-

Takeuchi, K., et al. (2002). Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity.[1][2][8][7][9][10][11] NIH / PubMed.

-

Inatomi, N., et al. (2006). Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans.[2] Digestive Diseases and Sciences.[2]

-

Kim, E. H., et al. (2015).[6] Efficacy of Lafutidine Versus Famotidine in Patients with Reflux Esophagitis: A Multi-Center, Randomized, Double-Blind, Non-inferiority Phase III Trial.[6] ResearchGate.

-

Holzer, P. (1998).[7] Neural emergency system in the stomach. Gastroenterology.[5][6][12][13]

Sources

- 1. What is the mechanism of Lafutidine? [synapse.patsnap.com]

- 2. Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lafutidine, a Protective H2 Receptor Antagonist, Enhances Mucosal Defense in Rat Esophagus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 7. Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective effect of lafutidine, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of lafutidine, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effect of lafutidine against indomethacin-induced intestinal ulceration in rats: relation to capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of gastric blood flow with laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wjgnet.com [wjgnet.com]

Methodological & Application

Application Note & Protocol: A Scientifically Grounded Approach to In Vitro Dissolution Studies of Lafutidine Tablets

Preamble: The Critical Role of Dissolution in Lafutidine Performance

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders.[1] It is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by high membrane permeability but low aqueous solubility.[2] This low solubility is the rate-limiting step for its absorption, making the in vitro dissolution test a critical quality attribute (CQA). This test serves not only as a routine quality control tool but also as an essential predictor of the drug's in vivo bioavailability.[3]

This document provides a comprehensive, scientifically-backed protocol for conducting in vitro dissolution studies on immediate-release Lafutidine tablets. It moves beyond a simple recitation of steps to explain the underlying causality for each parameter, ensuring the resulting method is robust, reliable, and scientifically sound.

Foundational Physicochemical Insights of Lafutidine

A robust dissolution method is built upon a thorough understanding of the active pharmaceutical ingredient's (API) properties.

-

Solubility Profile : Lafutidine is practically insoluble in water and sparingly soluble in aqueous buffers.[4][5] Its solubility is pH-dependent, with studies showing a solubility of approximately 98 µg/mL in phosphate buffer at pH 6.8.[6] This low, pH-dependent solubility is the primary challenge in developing a discriminatory dissolution method. For a drug to dissolve, the medium must provide "sink conditions," ideally maintaining a concentration no greater than one-third of the drug's saturation solubility. The low solubility of Lafutidine makes achieving sink conditions in standard physiological buffers difficult.

-

BCS Class II Implications : For BCS Class II compounds like Lafutidine, the dissolution rate directly governs absorption.[2] Therefore, the dissolution method must be sensitive enough to detect changes in formulation or manufacturing processes that could impact the rate and extent of drug release and, consequently, its clinical efficacy.[7]

Dissolution Method Development: Rationale and Strategy

The primary goal is to develop a method that is both discriminatory and relevant to in vivo performance. Given Lafutidine's poor aqueous solubility, a simple aqueous buffer may not provide sufficient dissolution.[7]

Causality for Medium Selection : While physiological pH buffers (1.2, 4.5, 6.8) are the first choice, they may result in incomplete dissolution for Lafutidine. To overcome this, the use of a surfactant, such as Sodium Lauryl Sulfate (SLS), in the dissolution medium is a well-established strategy for poorly soluble drugs.[7] The surfactant aids in wetting the tablet surface and solubilizing the released drug, helping to maintain sink conditions. The concentration of the surfactant must be carefully optimized to be discriminatory without being overly solubilizing, which could mask potential formulation issues. A starting point is often a low concentration (e.g., 0.5% w/v) in a standard buffer like 0.1 N HCl, which simulates gastric fluid.[8][9]

Recommended Protocol: In Vitro Dissolution of Lafutidine Tablets

This protocol is designed for immediate-release Lafutidine tablets (e.g., 10 mg dosage strength) and adheres to standards outlined in the United States Pharmacopeia (USP).[10][11]

Dissolution Parameters

All parameters are selected to provide a standardized and reproducible environment for assessing drug release. The temperature of 37 ± 0.5 °C is chosen to mimic human body temperature.[11][12]

| Parameter | Recommended Condition | Rationale & Citation |

| Apparatus | USP Apparatus 2 (Paddle) | Standard and most suitable for conventional tablets.[3][13] |

| Dissolution Medium | 900 mL of 0.1 N Hydrochloric Acid (HCl) | Simulates gastric fluid, a primary site for tablet disintegration.[8] |

| Surfactant | If required: 0.5% (w/v) Sodium Lauryl Sulfate (SLS) | To ensure sink conditions for a low-solubility drug.[7] The need and concentration should be confirmed during method development. |

| Vessel Volume | 900 mL | Standard volume for USP dissolution testing.[3] |

| Temperature | 37 ± 0.5 °C | To simulate physiological conditions.[10][12] |

| Rotation Speed | 75 RPM | A robust agitation speed that avoids coning while preventing excessive turbulence. A common starting point is 50-100 RPM. |

| Sampling Times | 10, 15, 30, 45, and 60 minutes | Provides a detailed profile for an immediate-release dosage form. |

| Acceptance Criteria | Q = 80% dissolved in 45 minutes | A typical specification ensuring near-complete drug release. The specific time and percentage should be based on product development data.[14] |

Step-by-Step Experimental Protocol

-

Medium Preparation : Prepare a sufficient volume of 0.1 N HCl. If a surfactant is required, accurately weigh and dissolve the appropriate amount of SLS in the medium. Deaerate the medium by a suitable method (e.g., heating and vacuum filtration) to prevent bubble formation on the tablet surface.[11]

-

Apparatus Setup : Assemble the USP Apparatus 2, ensuring vessels are clean and shafts are properly aligned.

-

Equilibration : Transfer 900 mL of the dissolution medium into each vessel. Allow the medium to equilibrate to 37 ± 0.5 °C.[12]

-

Tablet Introduction : Carefully drop one Lafutidine tablet into each vessel, ensuring it settles at the bottom center.

-

Initiate Test : Immediately start the apparatus at 75 RPM.

-

Sampling : At each specified time point (10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[11]

-

Sample Filtration : Immediately filter each sample through a 0.45 µm chemically inert filter (e.g., PVDF or PTFE), discarding the first few mL of the filtrate to prevent adsorption effects.

-

Analysis : Analyze the filtered samples for Lafutidine concentration using a validated analytical method, such as the HPLC method detailed below.

Visualization of the Dissolution Workflow

Caption: Workflow for Lafutidine tablet dissolution testing.

Analytical Finish: A Validated RP-HPLC Method

Accurate quantification of Lafutidine in the dissolution samples is paramount. The following stability-indicating RP-HPLC method is robust and reliable for this purpose.[1][5]

Chromatographic Conditions

| Parameter | Recommended Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) with UV Detector |

| Column | Shiseido C18, 250 mm x 4.6 mm, 5 µm particle size[5] |

| Mobile Phase | 0.1 M Dipotassium Phosphate buffer (pH adjusted to 4.0) : Methanol (30:70 v/v)[1] |

| Flow Rate | 1.0 mL/minute[5] |

| Detection Wavelength | 273 nm[5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Preparation of Solutions

-

Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh about 10 mg of Lafutidine Reference Standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the dissolution medium. This ensures the standard matrix matches the sample matrix.

-

Working Standard Solution : Dilute the Standard Stock Solution with the dissolution medium to a concentration that brackets the expected concentrations of the dissolution samples. For a 10 mg tablet in 900 mL, 100% dissolution yields ~11.1 µg/mL. A working standard of 10 µg/mL would be appropriate.

-

Sample Preparation : The filtered aliquots from the dissolution test are used directly as the sample solutions. Further dilution with the dissolution medium may be necessary if concentrations are too high.

System Suitability and Analysis

Before sample analysis, inject the working standard solution five times. The system is suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%. Once system suitability is established, inject the standard and sample solutions, and calculate the percentage of Lafutidine dissolved at each time point using the following formula:

% Dissolved = (Peak Area of Sample / Peak Area of Standard) x (Conc. of Standard / Label Claim) x 900 mL x 100

Method Trustworthiness: The Imperative of Validation

To ensure the entire protocol is trustworthy, the analytical HPLC method must be validated according to ICH guidelines.[15] Key validation parameters include:

-

Specificity : Demonstrating no interference from excipients or degradation products.

-

Linearity : Establishing a linear relationship between concentration and detector response.

-

Accuracy : Assessing the closeness of test results to the true value.

-

Precision : Measuring the method's repeatability and intermediate precision.

-

Robustness : Evaluating the method's reliability under minor variations in parameters.

Conclusion

This application note provides a detailed and scientifically justified protocol for the in vitro dissolution testing of immediate-release Lafutidine tablets. By grounding the methodology in the physicochemical properties of Lafutidine—a BCS Class II compound—this guide ensures the development of a robust, discriminatory, and reliable test method. Adherence to these principles and protocols will generate high-quality data crucial for formulation development, quality control, and ensuring the therapeutic performance of Lafutidine products.

References

-

Formulation And In-Vitro Evaluation Of Lafutidine Buccal Tablets. International Journal of Creative Research Thoughts (IJCRT.org).[Link]

-

Official Monographs. Japanese Pharmacopoeia.[Link]

-

Solubility of lafutidine in oils, surfactants, and co-surfactants. ResearchGate.[Link]

-

A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Scholars Research Library.[Link]

-

Clinical Relevance of Dissolution Testing in Quality by Design. National Center for Biotechnology Information (PMC - NIH).[Link]

-

QUALITY BY DESIGN APPROACH FOR ENHANCEMENT THE DISSOLUTION RATE OF LAFUTIDINE LIQUISOLID TABLETS. International Journal of Pharmaceutical Sciences and Drug Research.[Link]

-

Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Scholars Research Library.[Link]

-

<711> DISSOLUTION. US Pharmacopeia (USP).[Link]

-

Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine. ResearchGate.[Link]

-

Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA).[Link]

-

Development and validation of RP-HPLC method of Lafutidine (API). Neuroquantology.[Link]

-

Formulation and characterization of lafutidine floating matrix tablets employing three grades of HPMC polymers. Journal of Pharmacreations.[Link]

-

<711> DISSOLUTION. USP-NF.[Link]

-

Formulation And Evaluation Of Lafutidine Loaded Fast Dissolving Tablet Using Trigonella Foenum. Indian Journal of Research in Pharmacy and Biotechnology.[Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

-

FDA Guidance for Industry 1 Dissolution Testing of Immediate Release Solid Oral Dosage Forms. ResearchGate.[Link]

-

Rapid, sensitive and accurate method for determination of Lafutidine hydrochloride in human plasma by RP-HPLC system. International Journal of Research in Pharmaceutical Sciences.[Link]

-

FDA Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms (Issued 8/1997). ECA Academy.[Link]

-

Dissolution. Copley Scientific.[Link]

-

NEW- Ready to use Dissolution media according to USP, EP or JP. Fisher Scientific.[Link]

-

FDA Guidance for Industry 1 Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Semantic Scholar.[Link]

-

FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. International Pharmaceutical Federation.[Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. ijpsdronline.com [ijpsdronline.com]

- 3. One moment, please... [wtec.pt]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. ijcrt.org [ijcrt.org]

- 7. Clinical Relevance of Dissolution Testing in Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacreations.com [pharmacreations.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. usp.org [usp.org]

- 11. uspnf.com [uspnf.com]

- 12. fda.gov [fda.gov]

- 13. ijrpb.com [ijrpb.com]

- 14. fip.org [fip.org]

- 15. sphinxsai.com [sphinxsai.com]

Application Note: Animal Models for Evaluating Lafutidine in NSAID-Induced Ulcers

[1][2][3][4]

Introduction & Mechanistic Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) induce gastric lesions through two primary pathways: topical irritation and systemic inhibition of cyclooxygenase (COX)-1, leading to prostaglandin (PG) depletion. While standard H2RAs and Proton Pump Inhibitors (PPIs) mitigate acid-dependent damage, they often fail to address the microcirculatory disturbances and mucus depletion associated with NSAID use.

Why Lafutidine? Lafutidine distinguishes itself via a dual mechanism of action :

-

Antisecretory: Competitive blockade of H2 receptors on parietal cells.

-

Cytoprotective (The "Sensory" Component): It sensitizes capsaicin-sensitive afferent neurons (CSAN) .[1] This stimulation triggers the release of Calcitonin Gene-Related Peptide (CGRP) and Nitric Oxide (NO), resulting in:

This mechanism renders Lafutidine effective in "hard-to-treat" NSAID models where pure acid suppression is insufficient.

Figure 1: Lafutidine’s Dual Mechanism of Action

Caption: Lafutidine blocks acid secretion via H2 receptors while simultaneously activating sensory neurons to enhance mucosal defense, a pathway distinct from standard H2RAs.[3][4]

Model Selection Guide

Selecting the appropriate model depends on whether the study focuses on gastric surface damage (acute) or intestinal enteropathy (a growing clinical concern with chronic NSAID use).

| Feature | Acute Gastric Ulcer Model | Small Intestinal Enteropathy Model |

| Inducing Agent | Indomethacin (Single high dose) | Indomethacin (Repeated or SC) |

| Primary Pathology | Hemorrhagic erosions in corpus/antrum | Ulceration in jejunum/ileum, bacterial invasion |

| Key Mechanism | PG depletion + Acid back-diffusion | Bacterial translocation + Bile acid injury |

| Lafutidine Target | GMBF restoration + Acid inhibition | Mucus barrier reinforcement + Anti-bacterial |

| Typical Duration | 4–6 Hours | 24 Hours – 5 Days |

| Species | Rat (Sprague-Dawley preferred) | Rat (Sprague-Dawley preferred) |

Detailed Protocol: Indomethacin-Induced Gastric Ulcer (Rat)

This is the "Gold Standard" protocol for demonstrating Lafutidine's gastroprotective effects.

A. Experimental Design

-

Animals: Male Sprague-Dawley rats (200–250 g).

-

Group Size: n = 6–8 per group.

-

Groups:

-

Vehicle Control: (CMC/Saline + Indomethacin)

-

Positive Control: Famotidine (10–30 mg/kg) or Omeprazole (10–20 mg/kg).

-

Lafutidine Low Dose: 3 mg/kg.

-

Lafutidine High Dose: 10 mg/kg.

-

Mechanistic Control (Optional): Capsaicin-desensitized rats (pre-treated with 100 mg/kg capsaicin over 3 days) to prove the sensory neuron pathway.

-

B. Step-by-Step Workflow

-

Acclimatization: House animals for 1 week with standard chow and water.

-

Fasting: Fast rats for 24 hours prior to the experiment. Provide free access to water, but remove water 1 hour before drug administration.

-

Rationale: Food in the stomach buffers acid and physically prevents accurate lesion scoring.

-

-

Drug Administration (Prophylactic):

-

Administer Lafutidine (suspended in 0.5% Carboxymethyl cellulose (CMC) or saline) via oral gavage (p.o.) .

-

Volume: 5 mL/kg body weight.

-

Timing:30 minutes before Indomethacin challenge.

-

-

Ulcer Induction:

-

Administer Indomethacin 30 mg/kg via oral gavage (suspended in 0.5% CMC).

-

Alternative: 10 mg/kg Subcutaneous (s.c.) if avoiding direct topical irritation is desired.

-

-

Post-Induction Period:

-

Keep animals in individual cages to prevent coprophagy.

-

Duration: 4–6 hours .[1]

-

-

Sacrifice & Harvest:

-

Euthanize via CO2 inhalation or high-dose anesthetic (e.g., Sevoflurane).

-

Rapidly remove the stomach. Clamp the esophagus and pylorus.

-

Inject 10 mL of 2% formalin or saline into the stomach to fix the shape.

-

Open along the greater curvature .

-

C. Evaluation Parameters

1. Macroscopic Ulcer Index (UI)

Rinse stomach with saline and pin flat. Examine under a dissecting microscope (10x).

-

Scoring System:

-

Spot ulcer (< 1 mm): 1

-

Erosion (1–2 mm): 2

-

Severe Ulcer (> 2 mm): 3

-

Sum the scores for each animal to get the Ulcer Index (mm or arbitrary units).

-

-

Calculation:

2. Biochemical Markers (Tissue Homogenate)[5]

-

MPO (Myeloperoxidase): Marker for neutrophil infiltration. Lafutidine significantly reduces MPO compared to vehicle.[3]

-

PGE2 Levels: To check if the drug restores PG levels (Lafutidine works independently of PG synthesis, so levels may remain low, distinguishing it from PG analogs).

Figure 2: Experimental Workflow Timeline

Caption: Timeline for the acute Indomethacin-induced gastric ulcer model.

Advanced Protocol: Indomethacin-Induced Small Intestinal Enteropathy

Standard H2RAs often fail in the small intestine because acid is not the primary aggressor. Lafutidine is effective here due to mucin upregulation.[2]

Modifications to Standard Protocol:

-

Induction: Indomethacin 10 mg/kg s.c. (Subcutaneous is preferred to ensure systemic effect reaches the intestine).[6]

-

Duration: Sacrifice 24 hours post-induction.

-

Evaluation:

-

Evans Blue Dye: Inject 1% Evans Blue i.v. 30 min before sacrifice to visualize vascular permeability/lesions.

-

Mucus Content: Measure adherent mucus using Alcian Blue binding assay. Lafutidine increases this significantly.[7]

-

Bacterial Translocation: Culture mesenteric lymph nodes (optional) to show Lafutidine prevents barrier breach.

-

Expected Results & Data Interpretation

When analyzing data, the following trends confirm the validity of the Lafutidine model:

| Parameter | Vehicle + Indomethacin | Famotidine (H2RA) | Lafutidine (New Gen) |

| Ulcer Index | High (Severe damage) | Moderate Reduction | High Reduction (p<0.01) |

| Mucosal Blood Flow | Decreased | No Change / Slight Increase | Significantly Increased |

| Mucus Secretion | Depleted | No Change | Restored/Increased |

| Effect in Capsaicin-Desensitized Rats | Severe Damage | Maintained Efficacy | Efficacy Abolished |

Critical Validation Step: To prove Lafutidine's specific mechanism, use a group of rats pre-treated with Capsazepine (TRPV1 antagonist) or chemical deafferentation. If Lafutidine's protective effect disappears in this group, you have successfully validated the neural pathway.

References

-

Onodera, S., et al. (1995). "Gastroprotective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins."[8] PubMed.

-

Kato, S., et al. (2000).[9] "Protective effect of lafutidine against indomethacin-induced intestinal ulceration in rats: relation to capsaicin-sensitive sensory neurons."[6][10][9][11][3][7][8][12] Digestion.

-

Fukuda, T., et al. (2006). "Lafutidine, a novel histamine H2-receptor antagonist, increases gastric mucosal blood flow in rats: role of capsaicin-sensitive sensory neurons."[11][3][7] Journal of Pharmacological Sciences.

-

Mimaki, H., et al. (2002). "Effect of lafutidine on indomethacin-induced gastric antral ulcers in refed rats." Nihon Yakurigaku Zasshi.

-

Tanaka, A., et al. (2001). "Protective effect of lafutidine, a novel H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation in rats."[6][3] Dig Dis Sci.

Sources

- 1. Protective effect of lafutidine, a histamine H2 receptor antagonist, against loxoprofen-induced small intestinal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lafutidine? [synapse.patsnap.com]

- 3. Protective effect of lafutidine, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of neutrophil activation by lafutidine, an H2-receptor antagonist, through enhancement of sensory neuron activation contributes to the reduction of stress-induced gastric mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastro-protective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effect of lafutidine against indomethacin-induced intestinal ulceration in rats: relation to capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiulcer effect of lafutidine on indomethacin-induced gastric antral ulcers in refed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Pharmacological and therapeutic properties of lafutidine (stogar and protecadin), a novel histamine H2 receptor antagonist with gastroprotective activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of lafutidine, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Evaluation of Gastroretentive Floating Lafutidine Microspheres

Introduction: The Rationale for Gastroretentive Lafutidine Delivery

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers, duodenal ulcers, and gastritis. Its therapeutic efficacy is linked to its ability to suppress gastric acid secretion. However, like many orally administered drugs, Lafutidine's effectiveness can be limited by a narrow absorption window, primarily in the upper gastrointestinal (GI) tract.[1] Conventional dosage forms pass through this region relatively quickly, potentially leading to incomplete drug absorption and the need for frequent dosing, which can reduce patient compliance.

Gastroretentive Drug Delivery Systems (GRDDS) offer a compelling solution to this challenge.[2] By significantly prolonging the gastric residence time (GRT) of the dosage form, GRDDS can ensure a sustained release of the drug at its primary site of absorption, leading to improved bioavailability and therapeutic outcomes.[3][4] Among the various GRDDS strategies, floating systems, which possess a bulk density lower than that of gastric fluids, are a highly practical and extensively studied approach.[5]

This document provides a detailed guide for the in vivo evaluation of Lafutidine-loaded floating microspheres, a sophisticated particulate system designed to remain buoyant on gastric contents. We will detail the essential protocols for assessing both the gastroretentive capabilities and the resulting pharmacokinetic profile of these advanced formulations in a preclinical setting.

Preclinical In Vivo Study Design: Foundational Principles

A robust in vivo study is predicated on a well-conceived experimental design that is both scientifically sound and ethically responsible.

Ethical Considerations and Animal Model Selection

All animal experiments must be conducted in strict accordance with ethical guidelines and receive prior approval from an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) must be the guiding framework for all procedures.[6][7][8]

Choice of Animal Model: While various models exist, the New Zealand White rabbit is frequently selected for gastroretentive studies.[4][9][10]

-

Causality: Rabbits are chosen over smaller rodents like rats or mice due to their larger stomach size, which can better accommodate human-sized dosage forms and more accurately reflects gastric emptying dynamics.[5] Their relatively slower gastric emptying rate compared to rodents provides a more suitable model for evaluating prolonged-release formulations.

Experimental Groups

A typical study design will involve at least two groups to allow for meaningful comparison:

-

Test Group: Receives the Lafutidine floating microsphere formulation.

-

Control Group: Receives a non-gastroretentive formulation, such as an immediate-release suspension of pure Lafutidine or non-floating microspheres, at an equivalent dose.

Protocol 1: Preparation of Lafutidine Floating Microspheres

This protocol describes the ionotropic gelation method, a widely used technique for preparing alginate-based floating microspheres.[3][4][10][11] The principle involves the cross-linking of sodium alginate by divalent cations (e.g., Ca²⁺) to form an insoluble hydrogel matrix, while a gas-forming agent provides buoyancy.

Materials:

-

Lafutidine

-

Sodium Alginate (gelling polymer)

-

Hydroxypropyl Methylcellulose (HPMC K4M) (release-modifying polymer)

-

Sodium Bicarbonate (gas-forming agent)

-

Calcium Chloride (cross-linking agent)

-

Purified Water

Step-by-Step Methodology:

-

Polymer Solution Preparation: Dissolve Sodium Alginate and HPMC in purified water with continuous stirring to form a homogenous polymer solution.

-

Drug Dispersion: Disperse the accurately weighed Lafutidine and Sodium Bicarbonate into the polymer solution. Stir until a uniform slurry is obtained.

-

Microsphere Formation: Extrude the resulting slurry drop-wise through a syringe into a solution of Calcium Chloride.

-

Cross-Linking: Allow the formed beads to cure in the Calcium Chloride solution for approximately 15-20 minutes to ensure complete cross-linking. The Ca²⁺ ions replace the Na⁺ ions in the alginate backbone, forming a stable, water-insoluble calcium alginate gel.

-

Washing and Drying: Collect the microspheres, wash them thoroughly with purified water to remove excess Calcium Chloride, and dry them at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: In Vivo Gastroretention Imaging via Gamma Scintigraphy

Gamma scintigraphy is the definitive, non-invasive method for visualizing and quantifying the transit of a dosage form through the GI tract.[12][13] It provides direct evidence of the formulation's location and retention time.

4.1 Radiolabeling of Microspheres

To be visualized by a gamma camera, the microspheres must be labeled with a short-lived gamma-emitting radionuclide, typically Technetium-99m (⁹⁹ᵐTc).

-

Rationale: ⁹⁹ᵐTc is ideal due to its short half-life (6 hours), clean gamma emission (140 keV), and well-established chemistry for labeling pharmaceuticals. This minimizes the radiation dose to the animal and provides a high-quality signal for imaging.

Step-by-Step Methodology:

-

Preparation of ⁹⁹ᵐTc-pertechnetate: Elute ⁹⁹ᵐTcO₄⁻ from a ⁹⁹Mo/⁹⁹ᵐTc generator using sterile saline.

-

Labeling: Incubate the Lafutidine floating microspheres with a stannous chloride solution (a reducing agent) followed by the addition of the ⁹⁹ᵐTc-pertechnetate solution. The reduced ⁹⁹ᵐTc firmly chelates to the polymer matrix of the microspheres.

-

Quality Control: Verify labeling efficiency using instant thin-layer chromatography (ITLC) to ensure that >95% of the radioactivity is bound to the microspheres.

4.2 Animal Study Protocol

-

Animal Preparation: Fast the rabbits overnight (approx. 12 hours) prior to the experiment to ensure an empty stomach, but allow free access to water. This standardizes the gastric conditions for the study.

-

Dosing: Administer the ⁹⁹ᵐTc-labeled floating microspheres orally using a suitable gavage technique, followed by a small volume of water.

-

Imaging: Anesthetize the animal and place it under a gamma camera. Acquire sequential static images at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours).[12] Images should be acquired in both anterior and posterior projections to correct for tissue attenuation.[12]

-

Data Analysis:

-

Draw a Region of Interest (ROI) around the stomach on each image.

-

Calculate the geometric mean of the radioactive counts within the ROI at each time point.

-

Express the gastric retention as a percentage of the initial counts administered (at time t=0).

-

Protocol 3: Pharmacokinetic (PK) Evaluation

The ultimate goal of a GRDDS is to improve the drug's bioavailability. A pharmacokinetic study is essential to quantify this enhancement.

Step-by-Step Methodology:

-

Animal Groups and Dosing:

-

Fast two groups of rabbits overnight.

-

Administer the Test Formulation (Lafutidine floating microspheres) to Group 1.

-

Administer the Control Formulation (e.g., Lafutidine suspension) to Group 2. Ensure the dose of Lafutidine is identical for both groups.

-

-

Blood Sampling:

-

Collect blood samples (~0.5 mL) from the marginal ear vein into heparinized tubes at specified time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Causality: This sampling schedule is designed to capture the absorption phase, the peak concentration (Cmax), and the elimination phase of the drug's concentration-time profile.

-

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

-

Bioanalytical Quantification:

-

Develop and validate a sensitive and specific analytical method for quantifying Lafutidine in rabbit plasma. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice.[14][15][16][17]

-

The method typically involves protein precipitation or liquid-liquid extraction to isolate the drug from plasma components, followed by chromatographic separation and detection.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for each animal.

-

The critical parameters for comparison are:

-

Cmax (ng/mL): Maximum observed plasma concentration.

-

Tmax (hr): Time at which Cmax is reached.

-

AUC₀₋₂₄ (ng·hr/mL): Area under the plasma concentration-time curve from 0 to 24 hours, representing total drug exposure.

-

T½ (hr): Elimination half-life.

-

-

Data Presentation and Interpretation

Quantitative data from the in vivo studies should be summarized in clear, comparative tables.

Table 1: Hypothetical In Vivo Gastroretention Data

| Time (hours) | Mean Gastric Retention (%) - Floating Microspheres | Mean Gastric Retention (%) - Control (Non-floating) |

| 1 | 95.2 ± 4.1 | 60.5 ± 7.3 |

| 2 | 88.7 ± 5.5 | 25.1 ± 6.8 |

| 4 | 75.3 ± 6.2 | 5.3 ± 2.1 |

| 6 | 58.1 ± 7.9 | < 1 |

| 8 | 35.6 ± 8.3 | 0 |

Data presented as Mean ± SD (n=6)

Table 2: Hypothetical Pharmacokinetic Parameters

| Parameter | Floating Microspheres (Test) | Lafutidine Suspension (Control) |

| Cmax (ng/mL) | 185.4 ± 25.1 | 250.9 ± 30.5 |

| Tmax (hr) | 6.0 ± 1.0 | 1.5 ± 0.5 |

| AUC₀₋₂₄ (ng·hr/mL) | 1650.7 ± 180.2 | 980.5 ± 155.6 |

| Relative Bioavailability (%) | 168.3 | 100 |

Data presented as Mean ± SD (n=6)

Interpretation of Results:

-

Successful Gastroretention: The data in Table 1 would demonstrate that the floating microspheres remain in the stomach for a significantly longer period (>8 hours) compared to the control formulation, which is rapidly emptied. An optimized formulation showed good floating for 8 hours in the stomach of a rabbit.[4][9][10]

-

Enhanced Bioavailability: The PK data in Table 2 would validate the therapeutic benefit of gastroretention. A lower Cmax and a significantly delayed Tmax for the floating formulation indicate a sustained, controlled release of Lafutidine. Most importantly, a substantially higher AUC for the test group confirms enhanced overall drug absorption and bioavailability. The gastroretentive system of Lafutidine is expected to enhance patient compliance and improve quality of life.[18]

References

-

International Journal of Drug Regulatory Affairs. (n.d.). FORMULATION DEVELOPMENT AND IN VITRO EVALUATION OF FLOATING TABLETS OF LAFUTIDINE BY EMPLOYING EFFERVESCENT TECHNOLOGY. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Preparation and In-Vitro Evaluation of Lafutidine Floating Microspheres. Retrieved from [Link]

-

Sci Forschen. (2015, November 6). In Vivo Evaluation of a Gastroretentive Drug Delivery System Based on Enteric-Coated Floating Tablets. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022, July 15). Floating Microspheres of Lafutidine: Formulation, Optimization, Characterization, in-vitro and in-vivo Floatability Studies Using Eudragit Grades. Retrieved from [Link]

-

ResearchGate. (2016). Formulation and Evaluation of Gastroretentive Floating Microspheres of Lafutidine. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2016). Formulation and Evaluation of Gastroretentive Floating Microspheres of Lafutidine. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2015, June 26). Formulation and Evaluation of Gastroretentive Floating Microspheres of Lafutidine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Floating Microspheres of Lafutidine: Formulation, Optimization, Characterization, in-vitro and in-vivo Floatability Studies Using Eudragit Grades. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2016, July 28). Formulation and Evaluation of Gastroretentive Floating Microspheres of Lafutidine. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Rapid, sensitive and accurate method for determination of Lafutidine hydrochloride in human plasma by RP-HPLC system. Retrieved from [Link]

-

Academic Strive. (2024, May 23). Design and Optimization of Low-Density Gastroretentive Polymeric Microballoons for the Supply of Lafutidine in the Management of Peptic Ulcer. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2018, May 9). Formulation and Evaluation of Multiple Unit Floating Beads of Antiulcer Drug. Retrieved from [Link]

-

PMC. (n.d.). Current State and Future Perspectives on Gastroretentive Drug Delivery Systems. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2014, August 23). Formulation development and in vitro and in vivo evaluation of gastroretentive floating drug delivery system of Lafutidine. Retrieved from [Link]

-

Quest Journals. (n.d.). “Design and Characterization of Porous Floating Beads of Lafutidine”. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, December 16). Animal Rule Information. Retrieved from [Link]

-

PubMed. (2005, December 15). Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, September 4). Gastric Emptying Scan - StatPearls. Retrieved from [Link]

-

PMC. (n.d.). Design and Characterization of Novel Gastroretentive Drug Delivery System of Antibiotics and Piperine for the Eradication of H. pylori Infection. Retrieved from [Link]

-

Cleveland Clinic. (2023, September 20). Gastric Emptying Study. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024, January 24). Bio-analytical Method Development for Pharmacokinetic Study of Novel Lafutidine Formulation in Rabbit Plasma Using RP-HPLC. Retrieved from [Link]

-

PLOS ONE. (2019, May 15). Development of a gastroretentive delivery system for acyclovir by 3D printing technology and its in vivo pharmacokinetic evaluation in Beagle dogs. Retrieved from [Link]

-

PMC. (n.d.). Ethical considerations regarding animal experimentation. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2024, January 15). Experimental animal models for gastric ulcer / peptic ulcer: An overview. Retrieved from [Link]

-

American Psychological Association. (2022, February 15). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

-

South Eastern European Journal of Public Health. (2025, May 1). Development and Evaluation of Gastroretentive Drug Delivery System of BCS Class-II Drug for an Peptic Ulcer. Retrieved from [Link]

-

Temple Health. (n.d.). Gastric Emptying Scintigraphy. Retrieved from [Link]

-

International Journal of ChemTech Research. (2009, December 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. Retrieved from [Link]

-

Forskningsetikk. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

-

Journal of Nuclear Medicine. (2008, March 15). Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Sensitive, Selective and Rapid Determination of Lafutidine in Human Plasma by Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

European Medicines Agency. (2025, November 27). Ethical use of animals in medicine testing. Retrieved from [Link]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. sciforschenonline.org [sciforschenonline.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. Current State and Future Perspectives on Gastroretentive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. forskningsetikk.no [forskningsetikk.no]

- 8. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ijper.org [ijper.org]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 15. Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bio-analytical Method Development for Pharmacokinetic Study of Novel Lafutidine Formulation in Rabbit Plasma Using RP-HPLC | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 17. researchgate.net [researchgate.net]

- 18. ijper.org [ijper.org]

Strategic Protocol: Forced Degradation & Stability-Indicating Method Development for Lafutidine

Part 1: Executive Summary & Chemical Context

Objective: This application note provides a rigorous, self-validating protocol for the forced degradation of Lafutidine (LAF). It is designed to assist analytical scientists in developing a Stability-Indicating Method (SIM) capable of resolving the active pharmaceutical ingredient (API) from its degradation products (DPs), as mandated by ICH Q1A(R2) guidelines.

Molecule Analysis: Lafutidine is a second-generation histamine H2-receptor antagonist. Unlike its predecessors, its structure contains specific moieties that dictate its degradation profile.

-

Chemical Name: N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-2-(furan-2-ylmethylsulfinyl)acetamide.[1][2]

-

Critical Vulnerabilities:

-

Sulfinyl Group (

): Highly susceptible to oxidation to sulfone ( -

Amide Linkage: Prone to hydrolytic cleavage under acidic and basic conditions.

-

Furan Ring: Sensitive to acid-catalyzed ring opening and oxidation.

-

Pyridine/Piperidine: Basic nitrogen centers that influence pH-dependent solubility and degradation kinetics.

-

Scientific Insight: Literature indicates that Lafutidine is significantly more labile in alkaline conditions than in acidic environments. Oxidative stress primarily attacks the sulfinyl moiety. This protocol is optimized to capture these specific pathways without inducing "over-degradation" (target degradation: 5–20%).

Part 2: Regulatory Framework (ICH Grounding)

The experimental design is grounded in the following International Council for Harmonisation (ICH) guidelines:

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3] Defines the requirement for stress testing to identify degradation pathways.

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. Mandates light exposure studies (Option 2 source used in this protocol).

-

ICH Q2(R1): Validation of Analytical Procedures. Ensures the method is specific (peak purity).

Part 3: Experimental Protocols

Standard Preparation

Stock Solution (1000 µg/mL): Dissolve 25 mg of Lafutidine Reference Standard in 25 mL of Methanol. Note: Lafutidine is sparingly soluble in water but freely soluble in methanol and glacial acetic acid.

Stress Conditions & Workflows

A. Hydrolytic Degradation (Acid & Base)

Mechanism:[2] Nucleophilic attack on the amide bond and potential furan ring opening.

-

Acid Stress Protocol:

-

Transfer 2.0 mL of Stock Solution to a 10 mL volumetric flask.

-

Add 2.0 mL of 0.1 N HCl .

-

Reflux at 60°C for 2–4 hours .

-

Quenching: Cool to room temperature (RT). Neutralize with 2.0 mL of 0.1 N NaOH.

-

Dilute to volume with Mobile Phase.

-

Scientist's Note: If degradation exceeds 20%, reduce temperature to 40°C. Acidic hydrolysis often yields a volatile degradation product detectable by GC-MS, but for LC-UV, focus on the non-volatiles.

-

-

Base Stress Protocol (Critical Control Point):

-

Transfer 2.0 mL of Stock Solution to a 10 mL volumetric flask.

-

Add 2.0 mL of 0.1 N NaOH .

-

Keep at Room Temperature for 1 hour .

-

Quenching: Neutralize immediately with 2.0 mL of 0.1 N HCl.

-

Dilute to volume with Mobile Phase.

-

Scientist's Note: Lafutidine degrades rapidly in alkali.[4] Do not apply heat initially. If <5% degradation is observed, only then increase to 40°C.

-

B. Oxidative Degradation

Mechanism: Electron transfer at the sulfinyl group (S-oxidation) and furan oxidation.

-

Peroxide Protocol:

-

Transfer 2.0 mL of Stock Solution to a 10 mL volumetric flask.

-

Add 2.0 mL of 3% Hydrogen Peroxide (

) . -

Store in the dark at RT for 6 hours .

-

Dilute to volume with Mobile Phase.

-

Scientist's Note: Avoid metallic spatulas during prep; metal ions catalyze Fenton reactions, leading to non-representative radical degradation.

-

C. Photolytic Degradation

Mechanism: Photo-isomerization of the alkene linker and photo-oxidation.

-

ICH Q1B Protocol:

-

Prepare a 1 mm thick layer of solid Lafutidine in a quartz petri dish.

-

Simultaneously expose a solution sample (diluted in quartz cuvette).

-

Expose to 1.2 million lux hours (Cool White Fluorescent) and 200 Wh/m² (Near UV).

-

Dark Control: Wrap a duplicate sample in aluminum foil and place alongside the test sample to differentiate thermal effects from photolysis.

-

D. Thermal Degradation

Mechanism: Pyrolysis and amide instability.

-

Dry Heat Protocol:

-

Place solid Lafutidine in a sealed glass vial.

-

Incubate at 80°C for 7 days .

-

Dissolve in Methanol and dilute to analytical concentration.

-

Part 4: Analytical Methodology (HPLC)

To successfully separate the highly polar degradation products from the parent peak, a specific method is required. Based on field data, a C18 column with a slightly basic pH buffer is recommended to suppress ionization of the basic piperidine/pyridine groups, improving peak shape.

Table 1: Recommended Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Base Deactivated Silica reduces tailing for basic amines. |

| Mobile Phase | Methanol : Phosphate Buffer (pH 9.[1]5) [80:20 v/v] | High pH ensures basic nitrogen remains unprotonated (neutral), increasing retention and resolution. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Wavelength | 273 nm | |

| Injection Vol | 20 µL | Sufficient sensitivity for trace degradants (0.1% level). |

| Run Time | 15–20 minutes | Ensures elution of late-eluting non-polar dimers. |

Part 5: Data Visualization & Logic

Degradation Pathway Logic

The following diagram illustrates the theoretical chemical logic driving the stress testing design.